Levobupivacaine vs. Racemic Bupivacaine: Lethal Dose and Cardiac Toxicity Quantification
Levobupivacaine demonstrates a quantifiably lower risk of fatal cardiovascular toxicity compared to racemic bupivacaine. In preclinical animal studies, the lethal dose of levobupivacaine was 1.3- to 1.6-fold higher than that of racemic bupivacaine [1]. In human volunteer studies, levobupivacaine at intravenous doses >75 mg produced significantly less prolongation of the QTc interval than bupivacaine, indicating reduced proarrhythmic potential [2]. In a 2021 clinical study of spinal anesthesia for inguinal hernia surgery, bupivacaine caused statistically significant increases in QTc and QTd measurements at 10 minutes post-block and 10 minutes postoperatively (p < 0.05), whereas levobupivacaine did not produce these electrocardiographic changes [3].
| Evidence Dimension | Lethal dose ratio and cardiac repolarization (QTc) prolongation |
|---|---|
| Target Compound Data | Lethal dose: 1.3- to 1.6-fold higher than bupivacaine; QTc prolongation at >75 mg IV: significantly less than bupivacaine; QTc/QTd increase post-spinal: not significant |
| Comparator Or Baseline | Racemic bupivacaine: Lethal dose baseline = 1.0; QTc prolongation at >75 mg IV: greater; QTc/QTd increase at 10 min post-spinal and 10 min postoperative: statistically significant increase (p < 0.05) |
| Quantified Difference | 1.3- to 1.6-fold higher lethal dose; significantly less QTc prolongation; significant QTc/QTd increase with bupivacaine but not levobupivacaine |
| Conditions | Animal toxicity studies (multiple species); human volunteer studies with intravenous administration; clinical study of spinal anesthesia with 40 patients undergoing inguinal hernia surgery |
Why This Matters
This evidence directly quantifies the cardiac safety advantage of levobupivacaine, justifying its selection over racemic bupivacaine for high-risk populations, accidental intravascular injection scenarios, and institutional safety protocols.
- [1] Foster RH, Markham A. Levobupivacaine: a review of its pharmacology and use as a local anaesthetic. Drugs. 2000;59(3):551-579. View Source
- [2] Bardsley H, Gristwood R, Baker H, Watson N, Nimmo W. A comparison of the cardiovascular effects of levobupivacaine and rac-bupivacaine following intravenous administration to healthy volunteers. Br J Clin Pharmacol. 1998;46(3):245-249. View Source
- [3] Pehlivan VF, Akçay M, İkeda ÖC, Göğüş N. Comparison Between the Effects of Bupivacaine and Levobupivacaine for Spinal Anesthesia on QT Dispersion. Cardiovasc Hematol Disord Drug Targets. 2021;21(1):66-72. View Source
